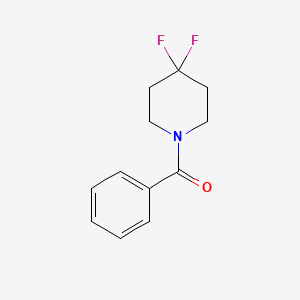
1-Benzoyl-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4,4-difluoropiperidine is a heterocyclic organic compound with the molecular formula C12H14F2NO It is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further substituted with two fluorine atoms at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4,4-difluoropiperidine can be synthesized through several methods. One common approach involves the reaction of 4,4-difluoropiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyl-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Hydroxy-4,4-difluoropiperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzoyl-4,4-difluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4,4-difluoropiperidine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
4,4-Difluoropiperidine: A structurally similar compound without the benzoyl group.
1-Benzyl-4,4-difluoropiperidine: Similar structure but with a benzyl group instead of a benzoyl group.
Uniqueness: 1-Benzoyl-4,4-difluoropiperidine is unique due to the presence of both the benzoyl group and the fluorine atoms, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring high stability and specific binding interactions.
Propriétés
Formule moléculaire |
C12H13F2NO |
|---|---|
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
(4,4-difluoropiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)6-8-15(9-7-12)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
OWQUJDMBWUPDGK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)




![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)




![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
